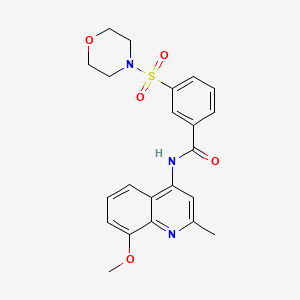

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide

CAS No.:

Cat. No.: VC16382930

Molecular Formula: C22H23N3O5S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23N3O5S |

|---|---|

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | N-(8-methoxy-2-methylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C22H23N3O5S/c1-15-13-19(18-7-4-8-20(29-2)21(18)23-15)24-22(26)16-5-3-6-17(14-16)31(27,28)25-9-11-30-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |

| Standard InChI Key | DGAVJVJXDAMNFI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |

Introduction

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure integrates three key functional groups:

-

A quinoline moiety substituted with methoxy and methyl groups.

-

A morpholine ring attached via a sulfonyl linker.

-

A benzamide core.

This compound's design suggests potential biological activity due to the presence of pharmacologically relevant motifs, such as the sulfonamide group and quinoline scaffold.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C21H23N3O5S |

| Key Functional Groups | Quinoline (heterocyclic aromatic), Morpholine (cyclic amine), Sulfonamide, Benzamide |

| Molecular Weight | Approximately 433.49 g/mol |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol) due to polar functional groups. |

The compound's structure is expected to exhibit hydrogen bonding, π–π stacking, and other interactions critical for binding to biological targets.

Synthesis Overview

The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide likely involves:

-

Functionalization of the quinoline scaffold through selective substitution at the 8th and 2nd positions.

-

Coupling of a sulfonyl chloride derivative with morpholine to form the sulfonamide group.

-

Amide bond formation between the quinoline derivative and a benzoyl chloride derivative.

These reactions typically require controlled conditions, such as anhydrous solvents and base catalysts, to ensure high yields and purity.

Potential Applications

The compound's structural features suggest its utility in pharmaceutical research:

-

Antimicrobial Activity: Sulfonamides are well-known antimicrobial agents, and the addition of a quinoline moiety may enhance activity against resistant strains.

-

Anticancer Potential: Quinoline derivatives are often explored for their ability to inhibit enzymes like topoisomerases or kinases involved in cancer progression.

-

Anti-inflammatory Properties: The benzamide group could contribute to anti-inflammatory effects by modulating specific biological pathways.

Biological Significance

While specific data on N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is unavailable, related compounds with similar motifs have demonstrated:

-

High binding affinity to enzymes like SARS-CoV-2 main protease (as shown in molecular docking studies for quinoline derivatives) .

-

Antiproliferative effects on cancer cell lines by targeting DNA or protein synthesis pathways .

-

Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Analytical Data

To confirm its structure and purity, the following techniques would be employed:

-

NMR Spectroscopy:

-

-NMR: Signals corresponding to aromatic protons, morpholine ring hydrogens, and methoxy/methyl groups.

-

-NMR: Peaks for carbon atoms in quinoline, benzamide, and sulfonamide regions.

-

-

Mass Spectrometry:

-

Molecular ion peak at , consistent with its molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for amide (), sulfonamide (), and aromatic () bonds.

-

Future Directions

Research on this compound could focus on:

-

Screening against diverse biological targets using computational docking studies.

-

Synthesizing analogs to optimize pharmacokinetic properties like solubility and metabolic stability.

-

Evaluating its efficacy in preclinical models for diseases such as cancer or infectious diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume